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sui1 protein

Cat. No.: B1176056
CAS No.: 144814-03-9
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Description

The SUI1 protein, also known as Eukaryotic Translation Initiation Factor 1 (eIF1), is a fundamental and highly conserved factor in protein synthesis . Its primary function is to direct the ribosome to the correct translation start site on mRNA, working in concert with eIF2 and the initiator Met-tRNAiMet . SUI1 ensures high initiation fidelity by stabilizing the pre-initiation complex specifically at the authentic AUG start codon, thereby discriminating against non-AUG codons and guaranteeing accurate translation initiation . Beyond its critical role in start site selection, studies in yeast have revealed that SUI1 (also identified as Mof2) functions as a broad monitor of translational accuracy during the elongation phase . It helps maintain the correct translational reading frame, reducing programmed -1 ribosomal frameshifting, which is essential for the proper expression of certain viral and cellular genes . The function of SUI1 is conserved from yeast to humans, with the human homolog capable of complementing yeast mutant phenotypes, underscoring its fundamental role across eukaryotes . This this compound is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144814-03-9

Molecular Formula

C13H16N2O

Synonyms

sui1 protein

Origin of Product

United States

Genetic and Genomic Architecture of Sui1 Loci

The sui1 protein, formally known as eukaryotic translation initiation factor 1 (eIF1), is a key player in the initiation phase of protein synthesis. Its primary function is to ensure the accurate selection of the translation start codon.

SUI1 Gene Identification and Mapping in Model Organisms (e.g., Saccharomyces cerevisiae)

In the model organism Saccharomyces cerevisiae (baker's yeast), the gene encoding the this compound is designated as SUI1. Its systematic name is YNL244C, indicating its location on the left arm of chromosome XIV. yeastgenome.orgyeastgenome.org The SUI1 gene was first identified through genetic screens for suppressors of mutations in the initiator codon of the HIS4 gene. nih.gov The gene encodes a relatively small protein of 108 amino acids with a calculated molecular weight of approximately 12.3 kDa. yeastgenome.orgwikipedia.org The essential nature of the SUI1 gene for cell viability has been demonstrated through gene disruption experiments. yeastgenome.org

Table 1: Genomic and Proteomic Properties of Saccharomyces cerevisiae SUI1
AttributeValueReference
Standard Gene NameSUI1 yeastgenome.org
Systematic NameYNL244C yeastgenome.org
AliasesMOF2, RFR1, eIF1 yeastgenome.org
Chromosomal LocusChromosome XIV nih.gov
Protein Length108 amino acids yeastgenome.org
Molecular Weight12313.3 Da yeastgenome.org
Isoelectric Point8.22 yeastgenome.org

Transcriptional Regulation and mRNA Expression Profiles of SUI1

The expression of the SUI1 gene is subject to a fascinating mode of autoregulation. The AUG start codon of the SUI1 mRNA is located in a suboptimal "Kozak" context. researchgate.netresearchgate.netelifesciences.org This feature makes the efficiency of its own translation sensitive to the cellular concentration of the this compound. When this compound levels are high, it enhances the stringency of start codon selection, leading to increased bypassing of its own suboptimal start codon and thus reducing its synthesis. researchgate.netelifesciences.org Conversely, when this compound levels are low, the stringency of start codon selection is relaxed, allowing for more efficient initiation at the SUI1 AUG codon and thereby increasing its production. This negative feedback loop ensures that the cellular levels of this compound are maintained within a narrow range. pnas.org

Expression data from the Saccharomyces Genome Database (SGD) indicates that SUI1 is expressed under various conditions, though specific, comprehensive datasets on its response to a wide range of stresses are part of larger transcriptomic analyses. yeastgenome.orgyeastgenome.orgnih.govnih.govuv.es

Analysis of SUI1 Allelic Variations and Suppressor of Initiator Codon (Sui-) Phenotypes

Mutations in the SUI1 gene can lead to a "Suppressor of initiator codon" (Sui-) phenotype. This phenotype is characterized by the ability of the translational machinery to initiate protein synthesis at non-standard start codons, such as UUG, thereby suppressing the effect of mutations that abolish the normal AUG start codon of a gene. nih.govoup.com Several allelic variants of SUI1 have been characterized, each with distinct effects on translational fidelity and cell physiology. For instance, the sui1-1 allele, which contains a D83G substitution, confers a temperature-sensitive growth phenotype and allows for initiation at a UUG codon in the his4 gene. nih.govnih.gov Another allele, mof2-1 (a G107R substitution), also exhibits a Sui- phenotype. nih.gov These mutations generally reduce the stringency of start codon selection. pnas.org

Table 2: Characterized Allelic Variations of the SUI1 Gene in S. cerevisiae
AlleleAmino Acid ChangePhenotypeReference
sui1-1D83GSui- (suppressor of initiator codon), temperature-sensitive growth nih.govnih.gov
mof2-1G107RSui-, temperature-sensitive growth nih.gov
sui1-L96PL96PSui-, increased ribosome occupancy on SUI1 transcript researchgate.net
sui1-Q84PQ84PSui- nih.gov
sui1-FDPF9,12ADPAFDPF9,12ADPAGcd- (General control derepressed) nih.gov
sui1-ISQLG93–97ASQAAISQLG93–97ASQAAWeak Gcd-, slow growth nih.gov

Genetic Interactions of SUI1 with Other Translational Components

The this compound functions as part of a complex network of interactions with other translation initiation factors to ensure the proper assembly of the preinitiation complex (PIC) and accurate start codon recognition. It physically and functionally interacts with several key components of the translational machinery. thebiogrid.org A multifactor complex (MFC) containing eIF1, eIF2, eIF3, and eIF5 has been identified, which can bind to the 40S ribosomal subunit. nih.govuniprot.org

Genetic studies have revealed strong interactions between SUI1 and the genes encoding subunits of eIF2 (SUI2 and SUI3) and eIF5. nih.gov For instance, mutations in SUI1 can suppress the lethal effects of certain mutations in eIF5. Furthermore, the N-terminal domain of the Nip1 subunit of eIF3 has been shown to interact with both eIF1 and eIF5, highlighting a central role for eIF3 in coordinating the activities of these factors during translation initiation. nih.gov These interactions are crucial for modulating the GTPase activity of eIF2, which serves as a critical checkpoint for start codon selection. nih.gov

Table 3: Key Genetic and Physical Interactions of SUI1
Interacting FactorSubunit(s)Nature of InteractionFunctional SignificanceReference
eIF2alpha (Sui2), beta (Sui3), gammaGenetic and physicalRegulation of start codon recognition and GTP hydrolysis nih.govoup.com
eIF3Nip1/cPhysicalPromotes preinitiation complex assembly and regulates start codon selection nih.gov
eIF5-Genetic and physicalModulates GTPase activating protein (GAP) function of eIF5 nih.govnih.gov
40S ribosomal subunit-PhysicalEssential for scanning and initiation codon selection nih.gov

Comparative Genomics of SUI1 Homologs and Gene Duplication Events

The this compound and its gene, SUI1, are highly conserved throughout evolution, with homologs identified in a wide range of organisms, from archaea and some bacteria to all eukaryotes, including mammals, insects, and plants. wikipedia.orgpnas.org In eukaryotes, the homolog is generally known as eIF1. wikipedia.org The high degree of sequence and functional conservation underscores the fundamental importance of the this compound in the process of translation initiation. pnas.orgnih.gov

Comparative genomic studies reveal the evolutionary relationships between these homologs. oup.comauckland.ac.nz While large-scale gene duplication events are a major force in the evolution of new gene functions, specific duplication events for the SUI1 gene itself are not prominently documented. nih.govresearchgate.netnih.govtubitak.gov.tr The existence of a single, highly conserved SUI1 gene in most studied eukaryotic genomes suggests a strong selective pressure to maintain its singular function. The study of SUI1 homologs in different species provides insights into the core conserved mechanisms of translation initiation as well as species-specific adaptations. frontiersin.orgarxiv.org

Molecular and Structural Biology of Sui1 Protein

Primary Sequence Conservation and Identification of SUI1 Domains

The SUI1 protein is remarkably conserved across a vast range of organisms, from yeast to mammals, insects, and plants, highlighting its essential and universal role in translation. wikipedia.orgnih.gov In the fungus Saccharomyces cerevisiae, SUI1 is a 108-amino acid protein. wikipedia.org Homologues of SUI1 have also been identified in archaea and some bacteria, where it is known as YciH. wikipedia.orgpnas.org The high degree of sequence similarity across different kingdoms of life suggests that the function of SUI1 has been maintained throughout evolution. nih.gov For instance, human eIF1 shares 62% sequence identity with yeast eIF1 and can functionally complement mutations in the yeast SUI1 gene. embopress.org

Sequence alignments of SUI1/eIF1 from various species reveal a core conserved region with lower conservation at the N-terminus. pnas.orgembopress.org This core region corresponds to the main structural domain of the protein. The SUI1 domain, a conserved region found in eIF1, is also present in other proteins like DENR (density-regulated protein), where it is implicated in modulating translation. atlasgeneticsoncology.org This domain possesses a secondary structure fold characteristic of several ribosomal and RNA-binding proteins. atlasgeneticsoncology.org

Mutational studies in yeast have been instrumental in identifying key functional residues within the this compound. For example, mutations such as D88Y, D88G, and Q89P in yeast eIF1 lead to initiation at non-AUG codons, a phenotype known as "Sui-" (suppressor of initiation codon mutation). embopress.org Another mutation, G112R in the mof2 gene (an alias for SUI1), increases programmed ribosomal frameshifting. nih.govembopress.org The proximity of these mutated residues on the protein's surface suggests they form a critical binding site for interacting with other components of the translation machinery. embopress.org

The following table provides an overview of key SUI1/eIF1 homologues and their conservation.

Organism/GroupHomologue NameSequence Identity to Human eIF1Key Features
Homo sapiens (Human)eIF1100%113 amino acids. embopress.org
Saccharomyces cerevisiae (Yeast)SUI1/eIF162%108 amino acids; essential for growth. wikipedia.orgembopress.org
ArchaeaaIF1/SUI1 homologues~38% (archaeal vs. eukaryotic)Found in all known archaeal genomes. pnas.org
BacteriaYciH~21% (bacterial vs. eukaryotic)Found in some bacteria like E. coli. wikipedia.orgpnas.org

Tertiary and Quaternary Structural Analysis of SUI1 (e.g., NMR, X-ray Crystallography, Cryo-EM insights into conformation)

The three-dimensional structure of the this compound has been elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies have revealed a compact, globular fold for the core domain of SUI1.

Structural analysis of human eIF1 shows that residues 29-113 form a well-defined domain, while the N-terminal 28 residues are largely unstructured. embopress.org The folded core consists of a five-stranded β-sheet, with two α-helices packed against one face. This fold, while unique, shares similarities with the structures of several ribosomal proteins and RNA-binding domains. embopress.org

The quaternary structure of SUI1 involves its association with other translation initiation factors and the ribosome. In yeast, SUI1 is a component of the large multi-subunit eIF3 complex. embopress.org In mammalian systems, evidence also points to an association between eIF1 and eIF3, specifically with the p110 subunit (the human homolog of yeast Nip1p). embopress.org This interaction is crucial for recruiting eIF1 to the 40S ribosomal subunit.

The following table summarizes the structural features of the this compound.

Structural FeatureDescription
Fold A compact domain with a five-stranded β-sheet and two α-helices. embopress.org
N-terminus The initial ~28 amino acids are unstructured. embopress.org
Quaternary Association Interacts with the eIF3 complex, specifically the p110/Nip1p subunit. embopress.org

Structural Basis for SUI1-Mediated Interactions within Ribosomal Complexes

The structure of SUI1 provides a framework for understanding its interactions within the 43S pre-initiation complex (PIC), which is composed of the 40S ribosomal subunit, the eIF2-GTP-Met-tRNAi ternary complex, eIF3, eIF1, and eIF1A. SUI1 plays a crucial role in scanning for the correct AUG start codon.

The conserved surface patch identified by mutational analysis, which includes residues Asp88, Gln89, and Gly112 in yeast, is thought to be a primary binding site for other components of the PIC. embopress.org This region is likely involved in the interactions that allow SUI1 to monitor the codon-anticodon interaction in the P-site of the 40S subunit.

Another notable feature on the surface of SUI1 is a cluster of positively charged lysine (B10760008) residues, particularly on the first α-helix. embopress.org Five of these lysines are well-conserved across different species. embopress.org This basic patch is hypothesized to be a potential binding site for ribosomal RNA (rRNA), given its positive charge, which would facilitate interaction with the negatively charged phosphate (B84403) backbone of RNA. embopress.orgresearchgate.net

The interaction of SUI1 with eIF1A, eIF5, and the 40S ribosomal subunit is dynamic and essential for the transition from a scanning-competent "open" conformation of the PIC to a scanning-arrested "closed" conformation upon start codon recognition.

Post-Translational Modifications of SUI1 and their Functional Implications

Currently, there is limited specific information available in the provided search results regarding extensive post-translational modifications (PTMs) of the this compound itself and their direct functional implications. While the general process of translation initiation is heavily regulated by PTMs of other initiation factors (e.g., phosphorylation of eIF2α), specific modifications of SUI1 are not a primary focus of the retrieved literature.

One study noted that the amino-terminus of eIF1 purified from rabbit reticulocytes was blocked, suggesting a modification, though the nature of this modification was not specified. nih.gov Further research is needed to comprehensively identify and characterize the PTMs of SUI1 and how they might modulate its function in translation initiation and fidelity.

Mechanistic Roles of Sui1 in Translational Control

SUI1 Function in 43S Preinitiation Complex Assembly

The initiation of translation commences with the assembly of the 43S preinitiation complex (PIC). This complex consists of the 40S ribosomal subunit, a set of eukaryotic initiation factors (eIFs), and the initiator methionyl-tRNA (Met-tRNAi). SUI1 is an integral component of the 43S PIC. uniprot.orguniprot.orgebi.ac.uk Its association is fundamental for the structural and functional integrity of the complex.

SUI1, in conjunction with eIF1A, binds to the 40S subunit and promotes the recruitment of the eIF2-GTP-Met-tRNAi ternary complex (TC). oup.comyeastgenome.org This action is often facilitated by the multi-eIF complex (MFC), which in yeast can include eIF1, eIF2, eIF3, and eIF5. uniprot.orgnih.gov The binding of SUI1 and eIF1A induces and stabilizes an "open," scanning-competent conformation of the 43S PIC. wikipedia.orgembopress.orgnih.gov This open state is crucial for clearing the mRNA binding channel on the 40S subunit, allowing the PIC to bind to the 5' end of an mRNA and prepare for scanning. uniprot.orgnih.gov The N-terminal tail (NTT) of the eIF3c subunit (NIP1 in yeast) interacts directly with SUI1, an interaction that is important for efficient PIC assembly and subsequent steps in initiation. nih.gov

Role of SUI1 in 40S Ribosomal Subunit Scanning and Start Codon Selection Fidelity

Once the 43S PIC is assembled and loaded onto the mRNA, it scans the 5' untranslated region (5'-UTR) in search of a start codon, which is typically AUG. oup.compnas.org SUI1 is a master regulator of both the scanning process and the fidelity of start codon recognition. yeastgenome.orguniprot.org It influences the conformation of the 40S subunit and the positioning of the bound mRNA and initiator tRNA. uniprot.org By binding near the ribosomal P-site on the 40S platform, SUI1 continuously monitors the interaction between the codons in the mRNA's P-site and the anticodon of the initiator tRNA. wikipedia.orguniprot.org

This monitoring function allows the scanning complex to discriminate against potential start codons that are not AUG or are located in a suboptimal sequence context (the "Kozak" context). uniprot.orgpnas.org The dissociation of SUI1 from the PIC is a critical, irreversible step that signals the recognition of a valid start codon. oup.comnih.gov This release triggers a conformational change in the PIC from the "open" scanning state to a "closed" arrested state, locking the complex onto the start codon and allowing the subsequent steps of initiation to proceed. embopress.orgnih.gov

SUI1 maintains high fidelity during start codon selection through several interconnected mechanisms. It acts as a gatekeeper, preventing premature and stable binding of the initiator tRNA at non-AUG codons. uniprot.org In the open, scanning-competent conformation stabilized by SUI1 and eIF1A, the initiator tRNA is in a state (termed POUT) that facilitates rapid sampling of codons as the PIC scans the mRNA. oup.comresearchgate.net

Upon encountering a potential start codon, the complex tests the complementarity of the codon-anticodon duplex. A perfect match with an AUG codon triggers a conformational rearrangement that leads to the ejection of SUI1. oup.comnih.gov This dissociation is a key checkpoint; it allows the PIC to transition to the closed conformation, where the initiator tRNA is more tightly bound in the P-site (the PIN state), and it relieves the SUI1-mediated inhibition of GTP hydrolysis by the eIF2 ternary complex. embopress.orgoup.com At near-cognate codons (e.g., UUG) or AUGs in a poor sequence context, the codon-anticodon interaction is less stable, which is insufficient to trigger the dissociation of SUI1. pnas.org Consequently, the PIC remains in the open state and continues scanning. embopress.org

Mutations in SUI1 can disrupt this fidelity mechanism, leading to a "suppressor of upstream initiation" (Sui-) phenotype, characterized by an increased frequency of initiation at non-AUG codons. embopress.orgembopress.org

Table 1: Effects of Selected SUI1 Mutations on Translational Fidelity
SUI1 MutationPhenotypeEffect on Start Codon SelectionMechanismReference
sui1-1 (D83G in yeast)Sui-Increases initiation at UUG codons.Reduces the affinity of SUI1 for the ribosome, causing premature release at non-AUG codons. nih.gov The protein is present at low levels in PICs. nih.gov nih.govnih.govnih.gov
sui1-L96PSui-Decreases leaky scanning past the suboptimal SUI1 AUG codon; increases initiation at UUG-initiated uORFs.Weakens SUI1 binding to the PIC, favoring inappropriate transition to the closed state at poor start codons. researchgate.netresearchgate.net researchgate.net
Mutations in α1 helix or Loop 1Sui-, Gcd-Increases initiation at UUG codons; derepresses GCN4 translation.Weakens SUI1 interaction with the 40S subunit, allowing more frequent dissociation during scanning. pnas.org pnas.orgnih.gov
Mutations in Loop 2 (e.g., D71A-M74A)Sui-Reduces discrimination against UUG codons and poor-context AUG codons.Alters the predicted clash between SUI1 Loop 2 and Met-tRNAi, which normally impedes selection of non-AUG codons. pnas.org pnas.org

The concentration and functional state of SUI1 directly influence the rates of both non-AUG initiation and leaky scanning—a process where the scanning PIC bypasses an AUG codon to initiate at a downstream one. elifesciences.orgnih.gov Mutations in SUI1 that weaken its binding to the 40S subunit or accelerate its dissociation (Sui- mutations) lower the energy barrier for the open-to-closed PIC transition. researchgate.net This makes it more likely for the PIC to arrest at near-cognate start codons like UUG, CUG, or GUG, leading to aberrant protein synthesis. pnas.orgembopress.org

Mechanisms of AUG Codon Discrimination and Fidelity Maintenance

SUI1 Interactions with Key Translation Initiation Factors

SUI1 function is orchestrated through a network of interactions with other key initiation factors. These interactions are dynamic, changing as the PIC transitions from assembly and scanning to start codon recognition and subunit joining.

SUI1 and eIF1A are close partners in guiding the initiation complex. They bind cooperatively to the 40S ribosomal subunit, meaning the binding of one enhances the binding of the other. wikipedia.orgresearchgate.net Together, they are essential for promoting and stabilizing the open, scanning-competent conformation of the 43S PIC. uniprot.orgembopress.org This synergy is critical for regulating the mRNA binding channel, ensuring efficient mRNA recruitment, scanning, and fidelity. uniprot.org

The two factors communicate allosterically through the ribosome to coordinate their functions. researchgate.net Genetic and biochemical studies have shown that the N-terminal tail (NTT) and C-terminal tail (CTT) of eIF1A have opposing effects on initiation fidelity, which are functionally linked to SUI1. embopress.orgembopress.orgelifesciences.org For instance, mutations in the eIF1A-NTT can be suppressed by overexpressing SUI1, indicating a tight functional interplay where the eIF1A-NTT helps to retain SUI1 within the scanning PIC, likely through an interaction with eIF5. nih.govembopress.org This cooperative action ensures the PIC remains in a scanning-conducive state until a proper start codon is located. embopress.orgnih.gov

The interplay between SUI1 and the eIF2-GTP-tRNAiMet ternary complex (TC) is at the heart of start codon selection. The TC delivers the initiator tRNA to the 40S subunit to form the 43S PIC. oup.comyeastgenome.org A primary role of SUI1 during scanning is to prevent the premature hydrolysis of the GTP bound to eIF2, a reaction that is catalyzed by the GTPase-activating protein (GAP) eIF5. embopress.orgoup.com

SUI1 acts as a checkpoint, ensuring that GTP hydrolysis and the subsequent irreversible release of inorganic phosphate (B84403) (Pi) only occur upon authentic AUG recognition. embopress.orgoup.com The recognition of a proper codon-anticodon duplex triggers the dissociation of SUI1 from the PIC. nih.gov This event is the signal that relieves the inhibition of eIF5's GAP activity, allowing GTP hydrolysis to proceed and leading to the stable accommodation of the initiator tRNA in the PIN state. oup.comresearchgate.net Mutations in SUI1 that cause it to dissociate more readily can lead to inappropriate initiation at non-AUG codons by allowing premature eIF5 activity. embopress.orgnih.gov Conversely, the stability of TC binding is also influenced by SUI1's presence, as SUI1 dissociation is a prerequisite for the tight, irreversible binding of the TC at the start codon. nih.gov

Table 2: Key Interaction Partners of SUI1/eIF1 and Functional Outcomes
Interaction PartnerNature of InteractionFunctional OutcomeReference
40S Ribosomal SubunitDirect binding near the P-site.Anchors SUI1 to the PIC; allows monitoring of the decoding center. wikipedia.orguniprot.org
eIF1ACooperative binding to the 40S subunit.Stabilizes the "open" scanning conformation of the PIC; regulates the mRNA binding channel. wikipedia.orguniprot.orgembopress.orgresearchgate.net
eIF2-GTP-tRNAiMet (Ternary Complex)Functional/allosteric interplay.SUI1 dissociation is required for stable TC accommodation; SUI1 prevents premature GTP hydrolysis by eIF2. embopress.orgoup.comnih.gov
eIF3 (via NIP1/eIF3c subunit)Direct binding to the N-terminal domain of NIP1.Promotes PIC assembly; coordinates SUI1 and eIF5 function to regulate start codon selection. nih.gov
eIF5Functional antagonism and coordination.SUI1 inhibits eIF5's GAP activity at non-AUG codons; SUI1 dissociation permits eIF5-mediated GTP hydrolysis. embopress.orgnih.govnih.gov

Compound and Protein Names

Name/AbbreviationFull Name
SUI1Suppressor of Upstream Initiation 1 (also eIF1)
eIF1Eukaryotic Initiation Factor 1
eIF1AEukaryotic Initiation Factor 1A
eIF2Eukaryotic Initiation Factor 2
eIF2-TC / TCeIF2-GTP-tRNAiMet Ternary Complex
eIF3Eukaryotic Initiation Factor 3
NIP1eIF3c subunit in yeast
eIF5Eukaryotic Initiation Factor 5
GTPGuanosine-5'-triphosphate
GDPGuanosine-5'-diphosphate
Met-tRNAiInitiator Methionyl-Transfer RNA
PICPreinitiation Complex
MFCMulti-eIF Complex
5'-UTR5' Untranslated Region
uORFUpstream Open Reading Frame
Hcr1A component of the eIF3 complex
GCN4General Control Protein 4
HIS4Histidinol dehydrogenase
PRT1eIF3b subunit in yeast
TIF11Gene encoding eIF1A in yeast
SUI2Gene encoding eIF2α in yeast
SUI3Gene encoding eIF2β in yeast
SUI5Gene encoding eIF5 in yeast

SUI1 as a Subunit of eIF3 and its Functional Consequences

The eukaryotic initiation factor 1 (eIF1), also known as SUI1 in yeast, plays a pivotal role in the intricate process of translation initiation. In the budding yeast Saccharomyces cerevisiae, SUI1 is considered a subunit of the multisubunit eIF3 complex. researchgate.net While some studies describe it as a loosely associated, non-essential subunit (j/HCR1), others identify it as one of the five essential core subunits, which include a/TIF32, b/PRT1, c/NIP1, i/TIF34, and g/TIF35. oup.com In mammals, the ortholog of SUI1, eIF1, is not considered a stable component of the core eIF3 complex but interacts with it. researchgate.net

The association of SUI1 with eIF3 has significant functional consequences for the assembly and stability of the pre-initiation complex (PIC). The eIF3 complex serves as a scaffold for the assembly of other initiation factors on the 40S ribosomal subunit. oup.comd-nb.info The interaction between the N-terminal domain of the eIF3c subunit (NIP1) and SUI1 is crucial for the proper formation of the PIC. nih.gov This interaction helps to coordinate the functions of SUI1 and eIF5 in the accurate selection of the start codon. nih.govembopress.org

Mutations in the N-terminal domain of NIP1 can disrupt the binding of SUI1, leading to defects in translation initiation. nih.gov Specifically, certain mutations can increase the utilization of near-cognate UUG start codons, a phenotype known as Sui- (suppressor of initiation codon defect). nih.gov This indicates that the SUI1-eIF3 interaction is critical for maintaining the stringency of start codon selection.

The functional integration of SUI1 into the eIF3 complex, or its dynamic interaction with it, underscores its role not just as an individual factor but as a component of a larger molecular machine that ensures the fidelity of protein synthesis.

ComponentInteraction with SUI1/eIF1Functional Consequence
eIF3c (NIP1) The N-terminal domain of NIP1 interacts directly with SUI1. nih.govThis interaction is crucial for the stable assembly of the pre-initiation complex and for accurate start codon selection. nih.gov
eIF3 core complex In yeast, SUI1 is considered a subunit of the eIF3 complex. researchgate.netoup.comThe association of SUI1 with eIF3 is important for the overall integrity and function of the initiation complex. oup.com

Coordination with eIF5 and GTP Hydrolysis during Initiation

The process of start codon recognition is a critical checkpoint in translation initiation, and it involves a coordinated interplay between SUI1, eIF5, and the GTP-bound eIF2-Met-tRNAi ternary complex (TC). SUI1 acts as a gatekeeper, preventing premature GTP hydrolysis by eIF2 at non-cognate start codons. elifesciences.org

During scanning of the mRNA leader sequence by the 43S PIC, SUI1 maintains the ribosome in an "open" conformation, which is conducive to scanning but not to initiation. elifesciences.org When a potential start codon enters the P-site of the 40S ribosome, SUI1 samples the codon-anticodon interaction. If the match is incorrect, SUI1 prevents the GAP (GTPase-activating protein) activity of eIF5 from stimulating GTP hydrolysis by eIF2. elifesciences.orgresearchgate.net

Upon recognition of a cognate AUG start codon, a conformational change in the PIC leads to the dissociation of SUI1. elifesciences.org This dissociation is a key event that allows the PIC to transition to a "closed" conformation, which is required for irreversible GTP hydrolysis. The release of SUI1 removes the block on eIF5's GAP activity, leading to the hydrolysis of GTP on eIF2. elifesciences.org This, in turn, results in the release of eIF2-GDP and other initiation factors, allowing the 60S ribosomal subunit to join and form the 80S initiation complex. embopress.orguniprot.org

Mutations in SUI1 can disrupt this delicate balance. For instance, certain sui1 mutations lead to a "leaky scanning" phenotype, where the ribosome bypasses the authentic start codon, while others result in initiation at near-cognate codons (Sui- phenotype). nih.gov These findings highlight the critical role of SUI1 in coordinating with eIF5 to ensure the high fidelity of start codon selection through the regulation of GTP hydrolysis.

FactorRole in InitiationInteraction with SUI1/eIF1
eIF5 Acts as a GTPase-activating protein (GAP) for eIF2. embopress.orgelifesciences.orgSUI1 dissociation is a prerequisite for eIF5 to stimulate GTP hydrolysis by eIF2 upon start codon recognition. elifesciences.org
eIF2 A GTP-binding protein that delivers the initiator Met-tRNAi to the ribosome. uniprot.orgSUI1 prevents premature GTP hydrolysis by eIF2 at non-cognate codons. elifesciences.org

SUI1's Contribution to Ribosomal Recycling Mechanisms

Following the termination of protein synthesis, the ribosome must be disassembled from the mRNA and the deacylated tRNA to be available for a new round of initiation. This process is known as ribosomal recycling. While the primary factors involved in the disassembly of the post-termination complex (post-TC) in eukaryotes are ABCE1 and eRF1, which promote the dissociation of the 60S subunit, the subsequent release of mRNA and deacylated tRNA from the 40S subunit involves other factors. mdpi.comnih.gov

There is evidence suggesting a role for SUI1/eIF1 in this latter stage of recycling. In vitro studies have shown that eIF1, in conjunction with eIF1A and eIF3, can facilitate the release of P-site deacylated tRNAs from recycled 40S subunits. nih.gov This function is analogous to its bacterial counterpart, IF3, which also plays a role in both initiation and ribosome recycling. nih.gov

However, the in vivo contribution of SUI1 to ribosome recycling is a subject of ongoing research and some debate. Some studies suggest that other factors, such as the Tma proteins (Tma64/eIF2D, Tma20/MCT-1, and Tma22/DENR), are the primary players in recycling post-termination 40S subunits in yeast. researchgate.net These factors have been shown to be crucial for the efficient release of the post-termination 40S ribosome from mRNA. mdpi.com

It is possible that the role of SUI1 in ribosomal recycling is context-dependent or that there is a degree of redundancy in the factors that can perform this function. The recruitment of SUI1 to the recycling process may be influenced by the specific nature of the termination event or the cellular conditions. Further research is needed to fully elucidate the precise contribution of SUI1 to the complex and vital process of ribosomal recycling in vivo.

Factor/ComplexRole in Ribosomal Recycling
ABCE1/eRF1 Mediate the dissociation of the 60S ribosomal subunit from the post-termination complex. mdpi.comnih.gov
SUI1/eIF1, eIF1A, eIF3 In vitro, these factors can promote the release of deacylated tRNA from the recycled 40S subunit. nih.gov
Tma proteins (eIF2D, MCT-1, DENR) Implicated as key factors in the in vivo recycling of post-termination 40S subunits in yeast. mdpi.comresearchgate.net

Regulatory Networks Involving Sui1

SUI1 Modulation in Response to Cellular Stress Conditions

Cellular stress conditions, such as genotoxic stress, endoplasmic reticulum (ER) stress, and oxidative stress, can significantly impact protein synthesis. SUI1's expression and function are modulated in response to these stresses, contributing to the cellular adaptive response nih.govresearchgate.netmdpi.com.

Genotoxic Stress Response and SUI1 Expression

Genotoxic stress, which causes DNA damage, can lead to alterations in gene expression, including that of translation factors like SUI1. Studies have shown that the mammalian A121/SUI1 gene, the human homolog of yeast SUI1, is inducible by DNA damage nih.gov. This induction is conserved in both humans and rodents and occurs in a p53-independent manner nih.govwikigenes.org. The differential regulation of SUI1 mRNA transcripts (1.35 kilobases and 0.65 kilobases) with a common coding region but differing 3'-untranslated regions has been observed in response to genotoxic stress nih.gov. This suggests a complex post-transcriptional control mechanism for SUI1 expression under these conditions.

Endoplasmic Reticulum Stress and SUI1 Regulation

Endoplasmic reticulum stress arises from the accumulation of unfolded or misfolded proteins in the ER lumen mdpi.comfrontiersin.org. This triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis mdpi.comnih.gov. SUI1 has been identified as a gene upregulated by ER stress-inducing agents tandfonline.com. Similar to genotoxic stress, the long and short transcripts of mammalian A121/SUI1 mRNA are differentially regulated by ER stress nih.gov. This suggests that modulation of translation initiation, potentially through factors like SUI1, is an important adaptive response to both genotoxic and ER stress nih.gov.

Oxidative Stress and SUI1-Mediated Translational Reprogramming

Oxidative stress, caused by an imbalance between reactive oxygen species production and antioxidant defenses, leads to significant translational reprogramming in mammalian cells nih.govuvm.edu. While the most well-characterized response involves eIF2α phosphorylation leading to global translation inhibition, oxidative stress also impacts other translation factors and processes uvm.edumdpi.com. The SUI1 domain is found in translation factors like eIF1 and DENR, which are involved in recognizing the translation initiation codon nih.goviiarjournals.org. Translational reprogramming under oxidative stress can involve changes in stop codon recoding rates and translation reinitiation levels nih.gov. Although the direct role of SUI1 in mediating oxidative stress-induced translational reprogramming requires further detailed investigation, its function in initiation codon recognition and its presence in stress-responsive proteins like DENR suggest its potential involvement in this adaptive process nih.goviiarjournals.org.

Role of SUI1 in Nonsense-Mediated mRNA Decay (NMD) Pathways

Nonsense-mediated mRNA decay (NMD) is a crucial mRNA surveillance pathway in eukaryotes that detects and degrades mRNAs containing premature termination codons (PTCs) bmbreports.orgnih.gov. This process is vital for preventing the production of truncated and potentially harmful proteins bmbreports.org. Research, particularly in yeast, has demonstrated a role for SUI1 (also known as MOF2 in this context) in the NMD pathway cambridge.orgnih.gov. Mutations in the SUI1 gene have been shown to affect the activity of the NMD pathway cambridge.orgnih.gov. The human homolog of SUI1 has also been shown to function in yeast cells to activate NMD, suggesting a conserved role for this protein in mRNA surveillance cambridge.orgnih.gov. This indicates that factors involved in translation initiation, such as SUI1, can also act as general modulators influencing both translation and mRNA turnover cambridge.org.

Evolutionary Dynamics of Sui1 Protein

Phylogenetic Analysis and Conservation Patterns of SUI1 Orthologs Across Life Domains

Phylogenetic analysis of SUI1 orthologs reveals its widespread distribution across the tree of life, including eukaryotes, archaea, and some bacteria wikipedia.orgebi.ac.uk. This broad presence suggests an ancient origin for this factor, potentially predating the divergence of these three domains pnas.orgnih.gov.

Multiple sequence alignments of SUI1 proteins from various organisms demonstrate significant sequence similarity, particularly within the major domains of life pnas.orgnih.gov. For instance, within eukaryotes, the percent identities are generally greater than 55% pnas.org. All known archaeal genomes contain homologs of eIF1/SUI1 pnas.orgpnas.org. While SUI1 homologs are found in some bacterial genomes, the sequence identity between bacterial examples and those in eukaryotes or archaea can be lower, raising questions about their orthology in all cases pnas.org.

The SUI1 protein typically consists of around 108 amino acid residues and contains a characteristic domain structure wikipedia.orgebi.ac.ukexpasy.org. This domain, known as the SUI1 domain (IPR001950), is conserved across its homologs ebi.ac.ukebi.ac.ukexpasy.org. The structure of the folded portion of bacterial YciH, a SUI1 ortholog, resembles several structures with an α-β plait topology, although its sequence is not homologous to all of them, suggesting potential convergent evolution of structure oup.com.

The conservation patterns observed in SUI1 orthologs, particularly the conserved surface residues, are indicative of maintained functionality across diverse organisms embopress.org. This suggests that despite evolutionary divergence, key interactions and structural features necessary for SUI1 function have been preserved embopress.org.

Data on the distribution and conservation of SUI1 homologs can be summarized as follows:

Domain of LifePresence of SUI1 HomologsLevel of Sequence Conservation (within domain)Examples of Organisms Mentioned
EukaryaPresent in most analyzed genomesGenerally > 55% identitySaccharomyces cerevisiae, Mammals, Insects, Plants wikipedia.orgpnas.orgpnas.orgebi.ac.ukexpasy.org
ArchaeaPresent in all completely sequenced genomesHigh similarity to eukaryotic SUI1Methanococcus jannaschii, Methanococcus vannielii, Saccharolobus solfataricus wikipedia.orgpnas.orgebi.ac.ukexpasy.orgoup.comfrontiersin.org
BacteriaPresent in a subset of genomesVariable, can be lower than within Eukarya/ArchaeaEscherichia coli (YciH), Salmonella typhimurium, Haemophilus influenzae, Synechocystis sp. wikipedia.orgebi.ac.ukpnas.orgebi.ac.ukexpasy.orgnih.gov

Functional Divergence of SUI1 Homologs in Prokaryotes and Eukaryotes (e.g., YciH in bacteria)

While eukaryotic SUI1 (eIF1) plays a crucial role in translation initiation fidelity by promoting accurate start codon recognition, its bacterial homolog, YciH, appears to have undergone functional divergence wikipedia.orgebi.ac.uknih.govnih.gov.

In eukaryotes, eIF1 functions in concert with other initiation factors like eIF2 and initiator tRNA to direct the ribosome to the correct start codon, typically AUG wikipedia.orgebi.ac.ukuniprot.org. It is essential for scanning the mRNA and stabilizing the pre-initiation complex at the start codon, discriminating against non-AUG codons wikipedia.orgembopress.org. Mutations in yeast SUI1 can lead to initiation at non-AUG codons and increased ribosomal frameshifting, highlighting its role in translational accuracy nih.govembopress.org.

In contrast, the function of bacterial YciH is less clear and appears to differ from that of eukaryotic eIF1 ebi.ac.uknih.gov. While some in vitro experiments suggested that YciH could partially substitute for bacterial initiation factor IF3 or eukaryotic eIF1 in selecting against erroneously formed initiation complexes, in vivo studies in Escherichia coli showed that inactivation of the yciH gene did not significantly affect translation efficiency of model mRNAs, including those with non-AUG start codons or leaderless mRNAs nih.gov. This suggests that YciH does not fulfill a primary role in maintaining translation initiation fidelity in bacteria, a function potentially taken over by IF3 nih.gov.

Comparative proteome analysis in E. coli indicated that yciH gene knockout led to changes in the expression of a significant number of genes, with more genes being upregulated than downregulated nih.gov. Genes downregulated upon yciH inactivation were associated with stress response, while upregulated genes were linked to translation and metabolism nih.gov. These findings suggest a potential role for YciH as an inhibitor of translation during stress response rather than a general translation initiation factor nih.gov.

Structurally, while the surface of eukaryotic eIF1 that interacts with the ribosome is conserved in YciH, a bulkier loop in YciH is inserted in a position where the P-site bound tRNA anticodon is located nih.gov. This structural difference might contribute to the functional distinction, potentially positioning YciH as a translation inhibitor nih.gov.

The presence of SUI1 homologs in some bacterial genomes, despite their apparent functional divergence from eukaryotic SUI1, might suggest a shared ancestry of start-site recognition mechanisms among Archaea, Eukarya, and certain Bacteria, followed by independent refinement and adaptation pnas.orgpnas.org.

Co-evolution of SUI1 with Ribosomal Components and Other Translational Machinery

The this compound co-evolved with other components of the translational machinery, particularly ribosomal components and other translation initiation factors pnas.orguam.essemanticscholar.org. The ribosome itself is one of the most conserved macromolecular complexes across all domains of life, with strong conservation in ribosomal RNAs and many ribosomal proteins pnas.orgfrontiersin.orgnih.gov.

In eukaryotes, eIF1 is an integral component of the translation initiation complex oup.com. It interacts with other eukaryotic initiation factors, such as eIF2, eIF3, and eIF5, to facilitate the formation of the pre-initiation complex and the scanning of mRNA for the start codon embopress.orguniprot.orgnih.govnih.gov. Specifically, eIF1 has been shown to bind to the Nip1p subunit of eIF3 in yeast, providing a mechanism for its recruitment to the 40S ribosomal subunit embopress.orgnih.gov. The interaction between eIF1 and eIF3 is crucial for positioning eIF1 close to the mRNA, initiator tRNA, and eIF2 within the pre-initiation complex embopress.org.

The co-evolution of SUI1 with these factors is reflected in their coordinated functions in ensuring accurate translation initiation embopress.orgnih.gov. The interplay between eIF1, eIF1A, and other factors like eIF5 and eIF3 is essential for the fidelity of start codon selection and the efficiency of mRNA scanning embopress.orgnih.gov.

In bacteria, the YciH protein also interacts with ribosomal components. STRING analysis shows interactions between E. coli YciH and several ribosomal proteins, including components of the 30S ribosomal subunit (e.g., S3, S10, S12, S14, S15, S17, S19) string-db.org. These interactions, despite the potential functional divergence of YciH, suggest a historical or alternative association with the bacterial ribosome string-db.org.

The evolutionary history of the translation machinery involves a complex interplay of conserved components and lineage-specific innovations pnas.orguam.es. While core ribosomal components are largely universal, the set of initiation factors shows more divergence between bacteria and the archaeal-eukaryotic lineage pnas.orgnih.gov. The presence of SUI1/eIF1 homologs in Archaea and some Bacteria, alongside their essential role in eukaryotic translation initiation, supports the idea that the rudiments of translation initiation were present in the last universal common ancestor, with subsequent independent development and refinement in the different lineages pnas.org.

The SUI1 domain has also been found in other eukaryotic proteins, such as Density-regulated protein (DENR) and Ligatin, suggesting that this domain has been utilized in different protein contexts during evolution, potentially through gene fusion events ebi.ac.ukexpasy.orguam.esactanaturae.ru. This indicates a broader co-evolutionary dynamic where functional domains are repurposed or integrated into new protein architectures involved in translation or related processes uam.es.

The study of ribosomal protein networks and their interactions highlights the complex coordination required for accurate protein synthesis nih.gov. These networks, likely evolved to participate in ribosome signaling, involve specific interactions between ribosomal proteins and ribosomal RNA, influencing ribosomal dynamics nih.gov. The co-evolution of SUI1/eIF1 with these intricate ribosomal and translational factor networks underscores its integral role in the evolution and function of the protein synthesis machinery.

Advanced Methodologies in Sui1 Protein Research

Reconstituted In Vitro Translation Systems for SUI1 Functional Analysis

Reconstituted in vitro translation systems, particularly those derived from yeast (Saccharomyces cerevisiae), have been indispensable for the functional analysis of SUI1. These systems allow researchers to study the mechanism of translation initiation by assembling purified components, such as ribosomes, initiation factors, and mRNA, in a controlled environment. This approach provides a level of detail that is unattainable in vivo.

A key advantage of these systems is the ability to manipulate the concentration and composition of individual factors to observe their direct effects on the initiation process. For instance, researchers have used a highly purified and reconstituted yeast translation initiation system to demonstrate that SUI1 is essential for scanning and for discriminating against UUG codons, thereby ensuring the fidelity of start codon selection. By varying the levels of SUI1, it was shown that its presence is critical for the 48S preinitiation complex (PIC) to scan the mRNA leader and accurately identify the AUG start codon. These systems have also been instrumental in showing that SUI1, in conjunction with eIF1A, promotes the open conformation of the 40S ribosomal subunit's mRNA-binding channel, a state that is necessary for scanning the 5' untranslated region of mRNAs.

Genetic Manipulation Techniques for SUI1 in Model Organisms (e.g., CRISPR, allele replacement)

Genetic manipulation in model organisms, especially Saccharomyces cerevisiae, has provided profound insights into the in vivo functions of SUI1. Techniques such as allele replacement and, more recently, CRISPR/Cas9-mediated genome editing have enabled the creation of specific mutations in the SUI1 gene to study their phenotypic consequences.

Allele replacement has been widely used to introduce mutations that alter SUI1 function. For example, dominant SUI mutations that increase the frequency of initiation at near-cognate UUG codons have been extensively studied. Conversely, sua (suppressor of upstream AUG) mutations have been identified that decrease initiation at non-AUG codons, highlighting SUI1's role in maintaining translational fidelity. These genetic approaches have been crucial in identifying specific residues and domains within SUI1 that are critical for its interaction with other components of the translation machinery and for its scanning-promoting and proofreading activities. The introduction of CRISPR/Cas9 technology has further streamlined the process of generating precise genomic alterations in SUI1, allowing for more rapid and efficient investigation of its structure-function relationships in a native chromosomal context.

Structural Determination Approaches for SUI1-Containing Complexes (e.g., Cryo-EM, NMR spectroscopy, X-ray crystallography)

Understanding the function of SUI1 at a molecular level has been greatly aided by high-resolution structural determination of SUI1 itself and in complex with other components of the translation initiation machinery. Cryo-electron microscopy (Cryo-EM) has been particularly transformative, providing snapshots of the 48S PIC in different functional states.

Cryo-EM studies have visualized the location of SUI1 within the PIC on the 40S ribosomal subunit, near the P site. These structures have revealed how SUI1 interacts with other initiation factors like eIF2, eIF3, and the 40S ribosomal proteins uS11 and uS13. The structural data suggest that SUI1 acts as a sensor for the codon-anticodon duplex formed in the P site. Upon recognition of a correct AUG start codon, SUI1 is thought to be displaced, which serves as a key conformational switch, leading to the irreversible steps of GTP hydrolysis by eIF2 and subsequent phosphate (B84403) release.

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have also been employed to study SUI1 and its interactions. NMR has been used to probe the solution structure and dynamics of SUI1, while X-ray crystallography has provided atomic-resolution structures of SUI1 from various organisms, revealing a highly conserved protein fold. These structural approaches, when combined, provide a comprehensive picture of how SUI1's structure dictates its critical role in the dynamic process of translation initiation.

Biochemical Interaction Assays (e.g., GST Pull-down, Co-immunoprecipitation)

Biochemical interaction assays are fundamental for mapping the network of protein-protein interactions involving SUI1 within the translation initiation complex. Glutathione S-transferase (GST) pull-down assays and co-immunoprecipitation are two such techniques that have been extensively used to identify and validate SUI1's binding partners.

GST pull-down assays, using a recombinant GST-tagged SUI1 protein, have been employed to demonstrate direct physical interactions with other initiation factors. For example, these assays have been used to show interactions between SUI1 and components of the multifactor complex, such as the beta subunit of eIF2 and the N-terminal domain of eIF5.

Co-immunoprecipitation experiments, performed using cell lysates, have confirmed these interactions in a more physiological context. By using antibodies specific to SUI1, researchers can pull down SUI1 and any associated proteins from the cell extract. Subsequent analysis of the immunoprecipitated complex by techniques like Western blotting can identify the interacting partners. These studies have been crucial in establishing the interaction network of SUI1 within the PIC and have shown that it makes multiple contacts with eIF2, eIF3, eIF5, and the 40S ribosome, positioning it as a central hub in the initiation pathway.

High-Throughput Omics Approaches (e.g., Ribosome Profiling, Proteomics for interactome mapping)

High-throughput "omics" technologies have enabled a global perspective on SUI1's function. Ribosome profiling, a technique based on deep sequencing of ribosome-protected mRNA fragments, has been particularly powerful for assessing the effects of SUI1 mutations on genome-wide translational efficiency and fidelity.

By comparing ribosome profiles from wild-type and SUI1 mutant strains, researchers can identify changes in translation initiation at both AUG and non-AUG codons across the entire transcriptome. This has provided a comprehensive view of how SUI1 contributes to the global landscape of protein synthesis and has confirmed its critical role in preventing leaky scanning and suppressing initiation at improper start sites.

Proteomics approaches, such as affinity purification coupled with mass spectrometry (AP-MS), have been used for large-scale mapping of the SUI1 interactome. By purifying SUI1-containing complexes from cells and identifying all the associated proteins by mass spectrometry, a comprehensive list of direct and indirect binding partners can be generated. This has not only confirmed known interactors but has also revealed novel or transient interactions, providing a more complete picture of the cellular machinery with which SUI1 collaborates.

Table 1: Summary of Omics Approaches in SUI1 Research

Methodology Objective Key Findings Related to SUI1 References
Ribosome Profiling To globally assess translational efficiency and start codon usage.Demonstrated SUI1's role in suppressing initiation at non-AUG codons and preventing leaky scanning across the transcriptome.
Proteomics (AP-MS) To identify the complete set of SUI1-interacting proteins (interactome).Confirmed known interactions within the PIC and identified novel potential binding partners, expanding the known SUI1 interaction network.

Reporter Gene Assays for Translational Fidelity and Efficiency Studies

Reporter gene assays are a cornerstone of SUI1 research, providing a quantitative means to measure the effects of SUI1 mutations on translational fidelity and efficiency in vivo. These assays typically involve a reporter gene, such as lacZ (encoding β-galactosidase) or luciferase, whose expression is controlled by an mRNA with specific features in its 5' untranslated region (UTR).

To study start codon fidelity, researchers use reporter constructs where the canonical AUG start codon is replaced with a near-cognate codon, such as UUG. The level of reporter protein produced from these constructs serves as a direct measure of initiation at a non-canonical start site. Using this system, dominant SUI mutations in the SUI1 gene were shown to significantly increase the expression of the reporter, indicating a loss of fidelity in start codon selection. Conversely, sua mutations decrease reporter expression from such constructs.

To analyze leaky scanning, reporter assays with two start codons in-frame are often used, where the first is a weak start codon (e.g., UUG) and the second is a strong AUG. The ratio of initiation at these two sites provides a measure of scanning efficiency. These assays have been instrumental in dissecting the specific functions of different SUI1 domains and in quantifying the impact of its interactions with other factors on the precision of translation initiation.

Future Directions and Unresolved Questions in Sui1 Research

Elucidating the Full Spectrum of SUI1 Regulatory Mechanisms

The regulation of SUI1 activity is critical for maintaining translational fidelity and cellular homeostasis. While some regulatory aspects are known, the complete picture of how SUI1 is controlled remains an active area of research. Future investigations will likely focus on several key areas:

Post-Translational Modifications: Identifying and characterizing the full range of post-translational modifications (PTMs) that affect SUI1 function is a primary goal. While phosphorylation has been implicated, the specific kinases, phosphatases, and the functional consequences of these modifications require further investigation. Other potential PTMs, such as ubiquitination, acetylation, and SUMOylation, and their impact on SUI1 stability, localization, and interaction with other proteins, are also important avenues of exploration.

Transcriptional and Translational Control: Understanding how the expression of the SUI1 gene is regulated at both the transcriptional and translational levels is crucial. Studies have shown that SUI1 can autoregulate its own expression by discriminating against the suboptimal context of its own start codon. oup.com Further research is needed to uncover the transcription factors and signaling pathways that modulate SUI1 gene expression in response to different cellular cues.

Subcellular Localization: SUI1 is predominantly found in the cytoplasm, where it participates in translation. However, some studies have indicated its presence in the nucleus. genecards.org Elucidating the mechanisms that govern its nucleocytoplasmic shuttling and its potential roles within the nucleus are key unresolved questions.

Identifying Novel SUI1 Interactors and Their Functional Significance

SUI1 functions as part of a large multi-protein complex, the pre-initiation complex (PIC), during translation initiation. genecards.org Identifying the complete network of SUI1's interacting partners is essential for a thorough understanding of its function.

Future research will likely employ advanced proteomics techniques, such as affinity purification-mass spectrometry (AP-MS) and proximity-labeling methods (like BioID), to identify novel SUI1 interactors in a variety of cellular contexts and under different stress conditions. The functional significance of these newly identified interactions will then need to be validated through genetic and biochemical approaches. For example, some studies have suggested a link between SUI1 and components of the nonsense-mediated mRNA decay (NMD) pathway, a cellular quality control mechanism that degrades aberrant mRNAs. nih.govnih.gov Further investigation into this connection could reveal a broader role for SUI1 in mRNA surveillance.

Potential SUI1 Interacting Proteins Putative Function Experimental Approach
Kinases and PhosphatasesRegulation of SUI1 activity through phosphorylationPhosphoproteomics, in vitro kinase assays
Ubiquitin Ligases and DeubiquitinasesControl of SUI1 protein stabilityUbiquitination assays, protein degradation studies
Nuclear Transport ReceptorsRegulation of SUI1 subcellular localizationImmunofluorescence, co-immunoprecipitation
RNA-Binding ProteinsInvolvement in mRNA-specific translational controlRNA immunoprecipitation (RIP), cross-linking and immunoprecipitation (CLIP)
Components of other cellular pathwaysIntegration of translation with other cellular processesYeast two-hybrid screening, co-immunoprecipitation

Understanding SUI1's Broader Impact on Cellular Processes Beyond Canonical Translation

While SUI1's primary role is in translation initiation, emerging evidence suggests its involvement in other cellular processes. A key area for future research is to explore these non-canonical functions.

Ribosomal Frameshifting: Some studies have shown that mutations in SUI1 can affect the efficiency of programmed ribosomal frameshifting, a process used by some viruses and cellular genes to produce multiple proteins from a single mRNA. nih.govnih.gov The Mof2/Sui1 protein has been proposed to be a general monitor of translational accuracy. nih.gov Further research is needed to understand the molecular mechanism by which SUI1 influences this process and its physiological relevance.

Nonsense-Mediated mRNA Decay (NMD): As mentioned earlier, there is evidence linking SUI1 to the NMD pathway. nih.govnih.gov Future studies should aim to elucidate the precise role of SUI1 in NMD and whether it acts as a direct or indirect regulator of this process.

Reinitiation of Translation: After termination of translation of an upstream open reading frame (uORF), the ribosome can sometimes reinitiate translation at a downstream start codon. The efficiency of this process can be influenced by various factors, and future research could investigate a potential role for SUI1 in regulating reinitiation events. nih.gov

Development of Advanced Computational Models for SUI1 Function Prediction

The complexity of the translation initiation process makes it an ideal system for computational modeling. Advanced computational approaches can help to integrate diverse datasets and generate testable hypotheses about SUI1 function.

Future efforts in this area will likely focus on:

Structural Modeling: High-resolution structural models of the entire pre-initiation complex, including SUI1 and its various interaction partners, will be invaluable for understanding the molecular dynamics of translation initiation.

Network Modeling: Integrating data from proteomics, transcriptomics, and genetics into network models can help to predict how perturbations in SUI1 function might affect broader cellular networks. nih.gov

Machine Learning and Deep Learning: The application of machine learning and deep learning algorithms to predict protein function based on sequence and structural features is a rapidly advancing field. numberanalytics.com These approaches could be used to predict the functional consequences of SUI1 mutations or to identify novel SUI1-related pathways.

Computational Approach Application to SUI1 Research Potential Outcome
Molecular Dynamics SimulationsSimulating the movement and interactions of SUI1 within the pre-initiation complex.Insights into the mechanism of start codon recognition.
Protein-Protein DockingPredicting the binding interfaces between SUI1 and its interaction partners.Guiding site-directed mutagenesis studies to validate interactions.
Network AnalysisIntegrating SUI1 into cellular interaction networks.Identifying novel pathways and processes influenced by SUI1.
Deep LearningPredicting the functional impact of SUI1 variants.Aiding in the interpretation of genetic variants found in human diseases.

Investigating SUI1's Role in Specific Organismal Contexts and Environmental Adaptations

SUI1 is a highly conserved protein, with homologs found in a wide range of organisms from yeast to humans. wikipedia.org However, its specific roles and regulatory mechanisms may vary depending on the organismal context and environmental conditions.

Future research should focus on:

Organism-Specific Functions: Investigating the function of SUI1 in different model organisms, such as plants, insects, and mammals, can reveal both conserved and divergent roles. For instance, in rice, the OsSUI1 gene has been implicated in the response to abiotic stresses like cold, heat, and salt. researchgate.net In pearl millet, SUI1 has been identified as a defense response protein. up.ac.za

Stress Response: Studies in yeast and plants have suggested a role for SUI1 in the response to various environmental stresses. researchgate.netjksgfs.or.kr Elucidating how SUI1 contributes to cellular adaptation to stress is an important area for future investigation. This could involve studying how SUI1 expression and function are altered under different stress conditions and identifying the specific downstream targets that mediate its effects.

Disease Relevance: In humans, mutations in the gene encoding eIF1 (EIF1) have been associated with certain diseases. genecards.org Further research is needed to understand how these mutations affect SUI1 function and contribute to disease pathogenesis. This could pave the way for the development of novel therapeutic strategies targeting SUI1.

Q & A

Q. What is the primary biological role of Sui1 in eukaryotic translation initiation?

  • Mechanistic Insight : Sui1 (eIF1) ensures accurate start codon recognition by stabilizing the ribosome’s pre-initiation complex. It prevents premature initiation at non-AUG codons by delaying ribosomal subunit joining until the correct mRNA start site is identified .
  • Experimental Validation : Ribosome profiling in yeast mutants (e.g., sui1-L96P) showed a 6.5-fold increase in Sui1 translation efficiency (TE) and mRNA stabilization under misinitiation conditions .

Q. How can researchers validate Sui1 interactions with other translation initiation factors?

  • Approaches :
  • Co-Immunoprecipitation (Co-IP) : Cross-link ribosome complexes (e.g., using formaldehyde) and immunoprecipitate Sui1 with eIF2 or eIF3 subunits .
  • Affinity Purification : Tag Sui1 with FLAG/HA epitopes in cellular models and perform mass spectrometry to identify binding partners (e.g., eIF1A, eIF5) .

Advanced Research Questions

Q. How does the Sui1 L96P mutation enhance translational fidelity, and what experimental models best study this?

  • Mechanistic Analysis : The L96P mutation in yeast increases this compound stability, leading to hyperaccurate start codon selection. This is quantified via ribosome profiling, where mutant cells show 6.5-fold higher RPF (ribosome-protected fragment) reads over SUI1 mRNA .
  • Models :
  • Saccharomyces cerevisiae: Use sui1-L96P strains to monitor HIS4 reporter gene expression under altered initiation codons .
  • Arabidopsis/Coffee homologs : Compare CaSUI1 (Coffea arabica) with yeast Sui1 to study conserved roles in stress responses .

Q. What strategies resolve contradictions in Sui1’s reported interactions with ribosome subunits across studies?

  • Methodological Solutions :
  • Cross-Species Validation : Test Sui1-ribosome binding in divergent eukaryotes (e.g., human vs. yeast) using cryo-EM to resolve structural discrepancies .
  • Context-Specific Assays : Account for cellular stress (e.g., ER stress) that upregulates Sui1 expression and alters ribosome association .
    • Data Normalization : Use spike-in controls (e.g., exogenous Sui1 added to lysates) to standardize Co-IP efficiency across experiments .

Q. How can genome-wide ribosome profiling elucidate Sui1’s role in regulating upstream open reading frames (uORFs)?

  • Protocol :
  • Treat cells with harringtonine to arrest initiating ribosomes.
  • Sequence ribosome footprints in WT vs. SUI1 knockout models to quantify uORF translation suppression.
  • Key Finding : eIF1 (Sui1) reduces uORF initiation by >50% in human cells, prioritizing main ORF translation .

Q. What bioinformatics tools are recommended for analyzing Sui1’s evolutionary conservation and domain architecture?

  • Tools :
  • Phylogenetic Analysis : Use MEGA-X to align Sui1 homologs (e.g., human P41567, mouse P48024) and identify conserved SUI1 domains .
  • Domain Prediction : Scan UniProt entries for the SUI1 domain (residues 10-80) and PUA motifs using InterPro .

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